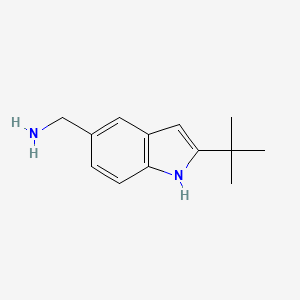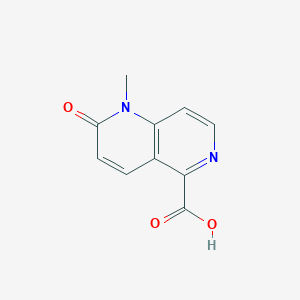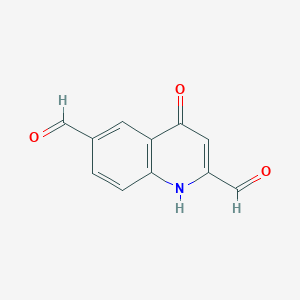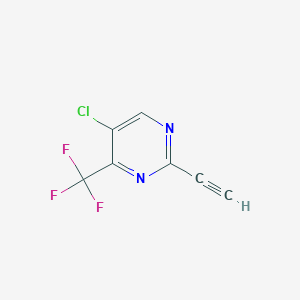
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Benzylamine Derivatives:
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
- Oxidation products include N-oxides.
- Reduction products vary based on the target site but can include reduced phenyl derivatives.
- Substitution products depend on the nucleophile used and can range from halogenated to alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into various molecules.
- It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Industry:
- In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through its functional groups. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
N,N-Dimethylbenzylamine:
N,N-Dimethyl-1-(trimethylsilyl)methanamine:
Uniqueness:
- The presence of both the dimethylamino and trimethylsilyl groups in N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine imparts unique reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
41839-69-4 |
|---|---|
Fórmula molecular |
C12H21NSi |
Peso molecular |
207.39 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2-trimethylsilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NSi/c1-13(2)10-11-8-6-7-9-12(11)14(3,4)5/h6-9H,10H2,1-5H3 |
Clave InChI |
PBFPOFPWZMEKBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)









